molecular formula C21H36N4O8 B1674464 Laninamivir octanoate CAS No. 203120-46-1

Laninamivir octanoate

Cat. No. B1674464
CAS RN: 203120-46-1
M. Wt: 472.5 g/mol
InChI Key: UKTIJASCFRNWCB-RMIBSVFLSA-N
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Description

Laninamivir octanoate, also known as CS-8958, is a proagent of Laninamivir. It is a long-acting neuraminidase (NA) inhibitor with anti-influenza virus activity . This compound shows anti-influenza activity against Oseltamivir-resistant viruses, and also against the pandemic influenza viruses . It is currently in Phase III clinical trials .


Synthesis Analysis

The synthesis of this compound involves several steps . It starts with the reaction of zanamivir and methanol in the presence of an acid cation resin to obtain zanamivir methyl ester. This is followed by a reaction with dimethyl carbonate under alkaline conditions to produce a compound represented by a formula (17). The compound then reacts with methyl iodide under alkaline conditions to obtain a compound represented by a formula (18). This compound reacts with an alkali, and a cation resin is used to adjust the pH value to the neutral state to obtain a compound represented by a formula (19). Finally, the compound reacts with octanoyl chloride to obtain the target product, this compound .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . It has been found that Laninamivir and its octanoate prodrug display group-specific preferences to different influenza NAs and provide the structural basis of their specific action based upon their novel complex crystal structures .


Chemical Reactions Analysis

The chemical reactions of this compound involve its transformation into its active form, Laninamivir, in the body. This transformation is believed to occur through the action of esterases .

Scientific Research Applications

Efficacy Against Influenza

Laninamivir octanoate, approved for use in Japanese clinics, is a long-acting neuraminidase inhibitor demonstrating significant efficacy against influenza. Its active form, laninamivir, remains in the lungs at high concentrations for an extended period, inhibiting virus replication with a single administration. Clinical trials have established its efficacy against oseltamivir-resistant viruses, pandemic H1N1, seasonal H3N2 influenza, and influenza B viruses. Additionally, its prophylactic efficacy and effectiveness against avian influenza virus H5N1 have been demonstrated in vitro and in animal models, suggesting its potential for future pandemic treatment (Ikematsu & Kawai, 2011).

Post-Marketing Safety Surveillance

Post-marketing surveillance in the 2010/2011 influenza season in Japan confirmed this compound's safety, with a low incidence of adverse drug reactions. The study reinforced the drug's safety profile, previously established during clinical trials, by demonstrating a comparable incidence of adverse reactions (Kashiwagi et al., 2012).

Suppression of Low-Susceptibility Mutants

This compound's high and continuous exposure in the lungs may suppress the generation of low-susceptibility mutants. In a study involving mice, no low-susceptibility mutants to laninamivir were obtained from this compound-treated mice, in contrast to several mutants obtained from oseltamivir-treated mice. This suggests the drug's unique characteristics may help prevent the emergence of resistant strains (Kubo et al., 2012).

Prophylactic Efficacy

A randomized double-blind placebo-controlled trial demonstrated this compound's superiority over placebo for post-exposure prophylaxis of influenza in household contacts. The study showed a significant reduction in the incidence of clinical influenza among participants receiving this compound, highlighting its effective prevention of influenza development in exposed individuals (Kashiwagi et al., 2013).

Bioactivation in Human Pulmonary Tissue

Research identified S-formylglutathione hydrolase (ESD) and acyl-protein thioesterase 1 (APT1) as key enzymes in the bioactivation of this compound in human pulmonary tissue. This bioactivation process converts the prodrug into its active metabolite, laninamivir, within the lungs, underscoring the drug's mechanism of action and its targeted delivery system (Koyama et al., 2014).

Mechanism of Action

Target of Action

Laninamivir octanoate primarily targets the neuraminidase (NA) enzyme of the influenza virus . NA is a key enzyme that facilitates the release of progeny viruses from infected cells, and its inhibition can prevent the spread of the virus .

Mode of Action

This compound acts by selectively and irreversibly inhibiting viral neuraminidase . By binding to the active site of this enzyme, it prevents the cleavage of sialic acid residues from glycoproteins and glycolipids on the surface of host cells . This inhibition blocks the release of the virus from infected cells, thereby limiting the spread of infection .

Biochemical Pathways

This compound is an octanoyl ester prodrug of the neuraminidase inhibitor laninamivir . After inhaled administration, it undergoes hydrolytic bioactivation in the pulmonary tissue, converting into its pharmacologically active metabolite, laninamivir . This process involves the action of intracellular esterases .

Pharmacokinetics

The median time to reach maximum concentration (tmax) of laninamivir is 4.0 hours, and it slowly declines after reaching peak concentration with a mean half-life (t1/2) of 66.6 to 74.4 hours .

Result of Action

The result of this compound’s action is the inhibition of viral neuraminidase, which prevents the release of progeny viruses from infected cells . This limits the spread of the virus within the host, thereby helping to control the infection .

Action Environment

The effectiveness of this compound can be influenced by the specific type of neuraminidase present in different influenza viruses . For instance, laninamivir and its octanoate prodrug display group-specific preferences to different influenza NAs . They are more effective against group 1 NA with a 150-cavity than group 2 NA with no 150-cavity . This suggests that the structural features of the target enzyme can influence the compound’s action and efficacy .

Future Directions

Laninamivir is currently in Phase III clinical trials . It has been approved for use in Japan and is being evaluated for its effectiveness against oseltamivir-resistant influenza infection in adults . The future of Laninamivir octanoate will likely depend on the results of these ongoing trials and its effectiveness in clinical practice.

properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIJASCFRNWCB-RMIBSVFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314719
Record name Laninamivir octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203120-46-1
Record name Laninamivir octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203120-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laninamivir octanoate
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Record name Laninamivir octanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11888
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Record name Laninamivir octanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANINAMIVIR OCTANOATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Laninamivir octanoate and what is its mechanism of action?

A1: this compound (LO) is a long-acting neuraminidase inhibitor administered via inhalation. It acts as a prodrug of Laninamivir, its pharmacologically active metabolite. [] Upon reaching the lungs, LO is hydrolyzed to Laninamivir, which then exerts its antiviral effect by binding to the neuraminidase enzyme of influenza A and B viruses. [] This binding inhibits the enzyme's activity, which is crucial for viral replication and release from infected cells. []

Q2: How does Laninamivir interact with the neuraminidase enzyme?

A2: Laninamivir exhibits group-specific preferences for different influenza neuraminidases. [] It demonstrates higher efficacy against group 1 neuraminidases, especially those with a 150-cavity, compared to group 2 neuraminidases. [] This selectivity is attributed to its unique binding mode within the enzyme's active site, which differs between group 1 and group 2 neuraminidases. []

Q3: What are the downstream effects of Laninamivir inhibiting the neuraminidase enzyme?

A3: Inhibiting neuraminidase prevents the release of newly formed viral particles from infected cells, effectively curbing the spread of the virus within the respiratory tract. [, ] This leads to a reduction in viral load and ultimately contributes to the alleviation of influenza symptoms. [, ]

Q4: Is there information available regarding the molecular formula, weight, or spectroscopic data of this compound?

A4: The provided scientific literature focuses primarily on the pharmacological and clinical aspects of this compound. Specific details regarding its molecular formula, weight, and spectroscopic data are not included in these research papers.

Q5: Describe the pharmacokinetic profile of this compound after inhalation.

A5: Following inhalation, LO rapidly appears in the plasma and is subsequently hydrolyzed to Laninamivir. [] Laninamivir exhibits a longer half-life compared to LO and is slowly eliminated from the body. [, ]

Q6: How does the pharmacokinetic profile of Laninamivir contribute to its long-acting antiviral effect?

A6: The prolonged retention of Laninamivir in the lungs, particularly within the epithelial lining fluid (ELF), is a key factor contributing to its long-acting effect. [, , ] Studies have shown that Laninamivir concentrations in ELF remain above the 50% inhibitory concentration (IC50) for viral neuraminidases for up to 10 days after a single inhalation. [, , ]

Q7: What is the evidence for the efficacy of this compound in treating influenza?

A8: Numerous in vitro and in vivo studies have demonstrated the efficacy of LO against various influenza A and B virus strains, including oseltamivir-resistant viruses. [, ] In animal models, a single administration of LO exhibited superior efficacy compared to multiple doses of other neuraminidase inhibitors, such as Zanamivir and Oseltamivir. [, ] Clinical trials in humans have also confirmed the effectiveness of a single inhalation of LO for treating influenza, with results comparable to Oseltamivir. [, , ]

Q8: Are there any known mechanisms of resistance to Laninamivir?

A10: While Laninamivir demonstrates activity against a broad range of influenza strains, including those resistant to oseltamivir, resistance can still emerge. [] In vitro studies have identified specific mutations in the viral neuraminidase gene, such as E119A, E119K, and G147E, that confer resistance to Laninamivir. []

Q9: What is the primary route of administration for this compound, and why?

A12: this compound is designed for inhalation delivery using either a dry powder inhaler (DPI) or a nebulizer. [, ] This route of administration allows for direct delivery of the drug to the primary site of influenza infection - the respiratory tract. [, , ]

Q10: Are there any challenges associated with the inhalation delivery of this compound?

A13: While effective, inhalation delivery, especially using a DPI, can be challenging for certain patient populations, particularly young children and the elderly. [, ] Incomplete inhalation can occur, leading to suboptimal drug delivery and potentially affecting treatment outcomes. []

Q11: Are there any alternative delivery strategies being explored for this compound?

A14: Research has explored the use of nebulizers as an alternative to DPIs for delivering this compound, particularly for patients who might have difficulty with DPIs. [, ] Nebulizers generate a fine mist of the drug solution, making it easier to inhale. [, ]

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